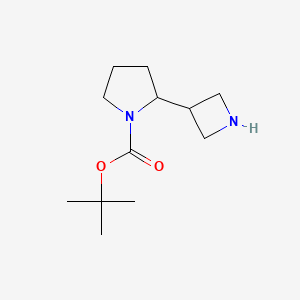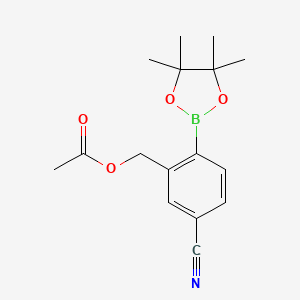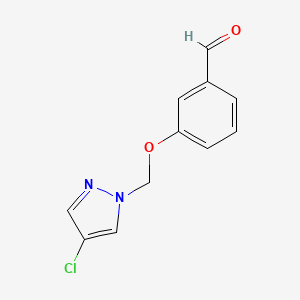
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is a chemical compound with the molecular formula C10H21N3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. The exact methods used in industrial settings are proprietary and not disclosed in publicly accessible sources.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Isocyanatoethyl)-N-methylmethanesulfonamide
- N-(2-Isocyanatopropyl)-N-methylmethanesulfonamide
- N-(2-Isocyanatobutyl)-N-methylmethanesulfonamide
Uniqueness
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is unique due to its specific structural configuration and the presence of both isocyanate and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H18N2O3S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[(2S)-2-isocyanato-3,3-dimethylbutyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(10-7-12)6-11(4)15(5,13)14/h8H,6H2,1-5H3/t8-/m1/s1 |
InChI Key |
SWKUZGKGXRODDW-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN(C)S(=O)(=O)C)N=C=O |
Canonical SMILES |
CC(C)(C)C(CN(C)S(=O)(=O)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

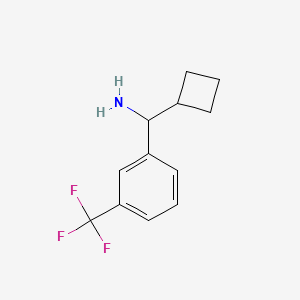
![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
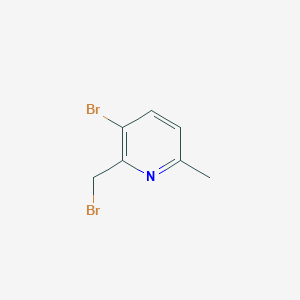
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
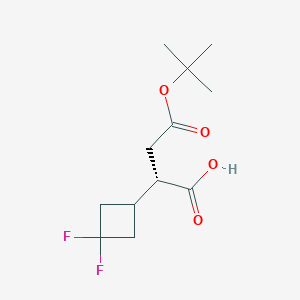

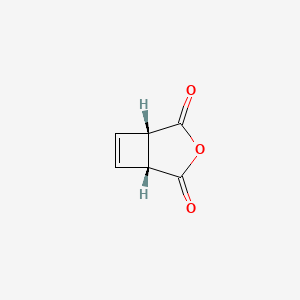
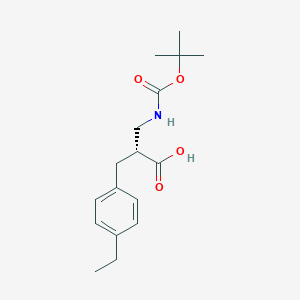
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
